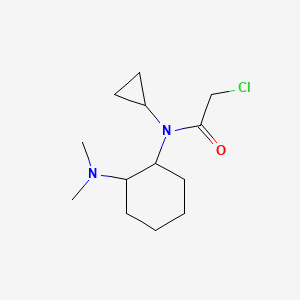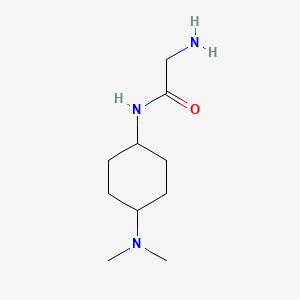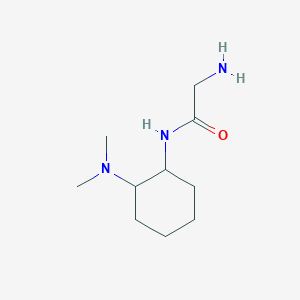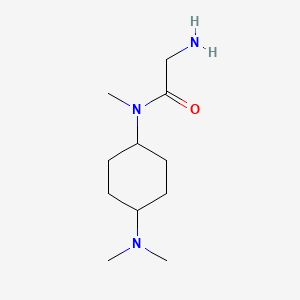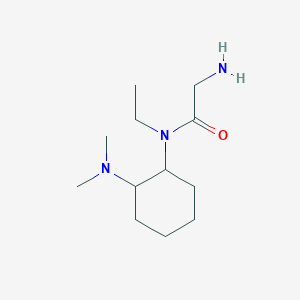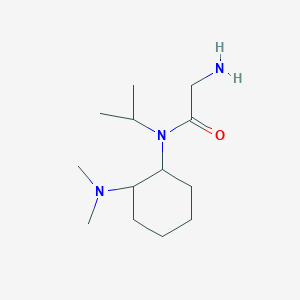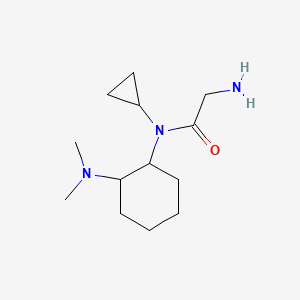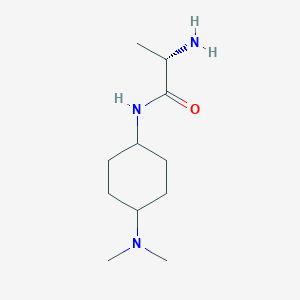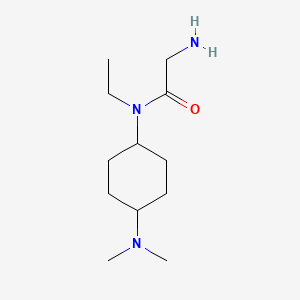
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide is a synthetic organic compound with a molecular formula of C12H24N3O It is characterized by the presence of an amino group, a dimethylamino group, and an ethyl group attached to a cyclohexyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4-dimethylamino-cyclohexanone, is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step yields N-ethyl-4-dimethylamino-cyclohexylamine.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This results in the formation of N-ethyl-4-dimethylamino-cyclohexylacetamide.
Amination: Finally, the acetamide is treated with ammonia or an amine source under suitable conditions to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new therapeutic agents, particularly for its potential activity on the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of novel chemical entities.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amino and dimethylamino groups may facilitate binding to active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific pathway involved. Detailed studies on its binding affinity and selectivity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide
- 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide
- 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-acetamide
Comparison
Compared to its analogs, 2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide is unique due to the presence of the ethyl group, which may influence its pharmacokinetic properties and biological activity. The ethyl group can affect the compound’s lipophilicity, membrane permeability, and metabolic stability, potentially leading to differences in efficacy and safety profiles.
Properties
IUPAC Name |
2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-4-15(12(16)9-13)11-7-5-10(6-8-11)14(2)3/h10-11H,4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEIFURLLCULBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
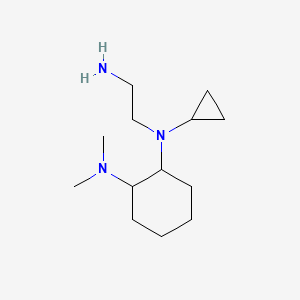
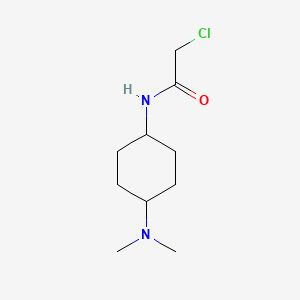
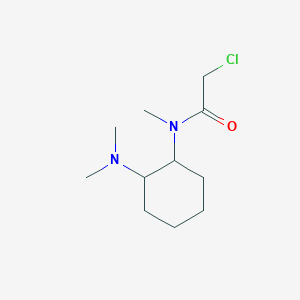
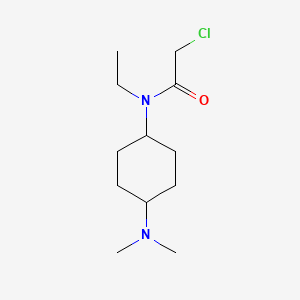
![{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester](/img/structure/B7928261.png)
